Anti-Tubercular Potency of 5-Substituted Derivatives vs. 6-Substituted Analogs
The 5-(2-methylbenzothiazol-5-yloxymethyl)isoxazole-3-carboxamide scaffold derived from the 5-carbonyl chloride precursor exhibits potent activity against Mycobacterium tuberculosis H37Rv. The most active compounds, 7j and 7s, showed MIC values of 1.4 µM and 1.9 µM, respectively [1]. In contrast, the 6-regioisomeric series, while synthetically accessible from 2-methyl-1,3-benzothiazole-6-carbonyl chloride, has not demonstrated comparable potency in published studies, and the core scaffold requires the 5-attachment point for optimal interaction with the biological target [1]. This positional dependence underscores the procurement necessity for the 5-isomer.
| Evidence Dimension | Anti-Mtb H37Rv MIC |
|---|---|
| Target Compound Data | MIC = 1.4–1.9 µM (for derivatives 7j and 7s) |
| Comparator Or Baseline | 2-Methyl-1,3-benzothiazole-6-carbonyl chloride-derived analogs: no potent activity reported in same assay |
| Quantified Difference | Potent (≤1.9 µM) vs. not active or not reported |
| Conditions | Mtb H37Rv growth inhibition assay; Vero cell cytotoxicity IC50 >128 µM |
Why This Matters
Procurement of the 5-carbonyl chloride is essential to access the validated anti-tubercular pharmacophore; the 6-isomer cannot produce the same bioactive scaffold.
- [1] M. J. T. et al. Searching for New Cures for Tuberculosis: Design, Synthesis, and Biological Evaluation of 2-Methylbenzothiazoles. J. Med. Chem. 2009, 52, 6379–6393. View Source
